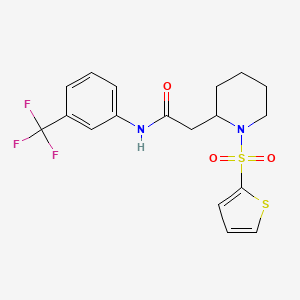

2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic acetamide derivative with a complex heterocyclic architecture. Its structure comprises three key moieties:

- Piperidine ring: A six-membered nitrogen-containing ring, modified at the 1-position with the thiophene sulfonyl group.

- N-(3-Trifluoromethylphenyl)acetamide: A trifluoromethyl-substituted aromatic group connected via an acetamide linker, known for its metabolic stability and hydrophobic interactions.

This compound’s design leverages the trifluoromethyl group’s ability to improve pharmacokinetic properties, while the sulfonyl-piperidine-thiophene moiety may contribute to target binding specificity.

Properties

IUPAC Name |

2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O3S2/c19-18(20,21)13-5-3-6-14(11-13)22-16(24)12-15-7-1-2-9-23(15)28(25,26)17-8-4-10-27-17/h3-6,8,10-11,15H,1-2,7,9,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHBAMSQEMVWKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of the piperidine intermediate using thiophene-2-sulfonyl chloride under basic conditions.

Attachment of the Acetamide Moiety: The acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.

Final Coupling with Trifluoromethylphenyl Group: The final step involves coupling the intermediate with 3-(trifluoromethyl)phenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as sodium methoxide (NaOMe) can be employed.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Thiol or sulfide derivatives.

Substitution: Halogenated or alkylated derivatives, depending on the substituents introduced.

Scientific Research Applications

Biological Applications

This compound has shown promise in various biological applications:

Medicinal Chemistry

- Anticancer Activity : Some derivatives of similar structures have been reported to exhibit anticancer properties, potentially acting as inhibitors of specific cancer cell lines.

- Antimicrobial Properties : Research indicates that compounds with similar piperidine and thiophene structures have demonstrated antibacterial activity against pathogens such as Xanthomonas oryzae . This suggests that the compound may also possess similar properties, warranting further investigation.

Neuropharmacology

The piperidine structure suggests potential interactions with neurotransmitter systems. Compounds in this class have been studied for their effects on dopamine and serotonin receptors, indicating possible applications in treating neurological disorders.

Agrochemical Applications

The unique structure of this compound allows for exploration in agrochemical applications:

- Pesticidal Activity : Similar compounds have been evaluated for their effectiveness against agricultural pests. The presence of a thiophene moiety can enhance biological activity, making it a candidate for developing new agricultural agents .

Case Studies

Several studies have investigated related compounds, providing insights into the potential applications of 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide:

Mechanism of Action

The mechanism of action of 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Heterocyclic Core Variations

- Piperidine vs. Piperazine’s additional nitrogen could enhance solubility but reduce lipophilicity .

- Benzothiazole (Compound 13): The benzothiazole moiety in Compound 13 introduces aromaticity and planar geometry, which may improve stacking interactions with biological targets compared to the non-planar piperidine-thiophene system .

Substituent Effects

- Sulfonyl vs. Sulfanyl Groups : The target’s sulfonyl group is more electron-withdrawing than the sulfanyl group in the triazole derivative (), possibly increasing stability but reducing nucleophilic reactivity.

- Trifluoromethyl Positioning : All analogues retain the 3-CF₃-phenyl group, but dual CF₃ groups in Compound 13 (benzothiazole) could amplify hydrophobic effects while increasing molecular weight (444.4 vs. 407.4 in Compound 14) .

Research Findings and Implications

- Anticonvulsant Activity : Compound 14 and its analogues () were studied for anticonvulsant effects, suggesting the N-(3-CF₃-phenyl)acetamide scaffold’s relevance in CNS drug design. The target compound’s thiophene sulfonyl group may modulate blood-brain barrier penetration.

- Crystallographic Data : Analogues like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibit intermolecular hydrogen bonding (N–H⋯N), a feature that could stabilize the target compound’s solid-state structure .

Biological Activity

The compound 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 378.5 g/mol. The structure features a piperidine ring , a thiophene sulfonyl group , and a trifluoromethyl-substituted phenyl group , contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.5 g/mol |

| CAS Number | 1105236-73-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiophene sulfonyl and piperidine moieties enhance binding affinity through hydrophobic interactions, which can modulate the activity of target proteins, leading to various pharmacological effects .

Antitumor Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor properties. For example, compounds containing piperidine and thiophene groups have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumorigenesis .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. These compounds can disrupt bacterial cell membranes, leading to cell lysis and death .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the trifluoromethyl group significantly influence the biological activity of the compound. For instance, varying the position and type of substituents on the phenyl ring can enhance or diminish the compound's efficacy against specific biological targets.

Case Studies

- Antitumor Efficacy : A study explored the antitumor effects of structurally related compounds in vitro, showing that they inhibited the growth of human cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory potential, revealing that these compounds reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating their role as anti-inflammatory agents .

- Antimicrobial Properties : In a series of experiments testing various derivatives against pathogenic bacteria, the compound demonstrated significant activity, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Q & A

Advanced Research Question

- Molecular Dynamics (MD) : Simulate binding stability of the acetamide group in kinase active sites (e.g., 100 ns trajectories in GROMACS) .

- Pharmacophore Modeling : Identify essential features (e.g., sulfonyl acceptor, aromatic π-stacking) using Schrödinger’s Phase .

- QSAR : Develop regression models linking substituent electronegativity (Hammett σ values) to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.